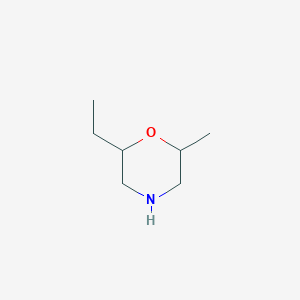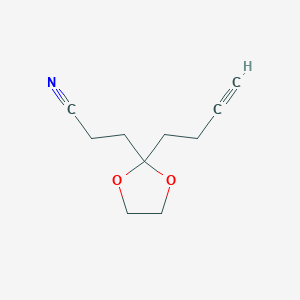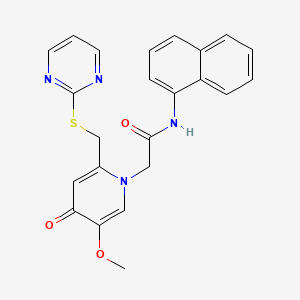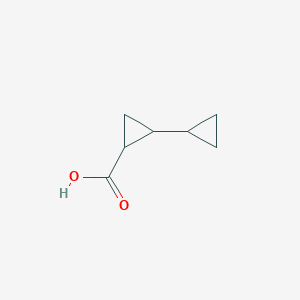
2-Ethyl-6-methylmorpholine
Übersicht
Beschreibung
2-Ethyl-6-methylmorpholine is a chemical compound with the molecular formula C7H15NO . It is a mixture of diastereomers .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of this compound is 129.2 . The InChI code is 1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The addition or removal of an electron (or electrons) from an organic or organometallic molecule is frequently a key step in such processes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 2-Ethyl-6-methylmorpholine and its derivatives are utilized in various chemical synthesis processes. For instance, it's used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation, yielding compounds with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, it's involved in osmium-catalyzed dihydroxylation of alkenes, acting as an electron transfer mediator (Johansson, Lindén, & Bäckvall, 2005).
Host-Guest Chemistry
- In the field of host-guest chemistry, this compound derivatives form inclusion complexes with various compounds. For example, Cethyl-2-methylresorcinarene forms complexes with aromatic N-oxides, demonstrating the impact of substituent effects (Puttreddy, Beyeh, & Rissanen, 2016).
Textile and Polymer Industry
- In the textile industry, derivatives like N-methylmorpholine-N-oxide are used in manufacturing cellulose fibers. They enhance the solubility of natural antibacterial polymers like chitosan, creating antibacterial lyocell fibers with significant properties (Zhuang, Liu, Li, Cheng, & Kang, 2008). Moreover, these derivatives aid in the polymerization of certain monomers, as observed in atom transfer radical polymerization processes (Singha, Ruiter, & Schubert, 2005).
Biochemical and Environmental Applications
- This compound and its variants play a role in environmental and biochemical contexts. For example, they are used in air sampling and determination methods in industrial environments, ensuring workplace safety (Andersson & Andersson, 1986). Additionally, they participate in the synthesis of compounds with potential biological activities, as seen in the creation of various heterocyclic derivatives (Mohammad, Ahmed, & Mahmoud, 2017).
Analytical Chemistry
- In analytical chemistry, this compound derivatives are used in constructing selective electrodes for detecting ions like Cu2+ with high sensitivity and specificity (Islamnezhad & Mahmoodi, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethyl-6-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHFHDCQHZFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)
![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)




![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)
